molecular formula C24H19NO2 B5110603 (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone

(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone

Cat. No. B5110603
M. Wt: 353.4 g/mol
InChI Key: UMPJLZIOWQTIOJ-UHFFFAOYSA-N
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Description

(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone, also known as MQPM, is a synthetic compound with potential applications in scientific research. It is a member of the phenylmethanone family of compounds and is structurally similar to other drugs such as ketamine and phencyclidine. MQPM has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further study.

Mechanism of Action

(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone acts as an antagonist at the NMDA receptor, which is a subtype of glutamate receptor. This receptor plays a key role in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone can modulate neural activity and alter the balance of excitatory and inhibitory neurotransmitters in the brain.
Biochemical and Physiological Effects:
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone has been found to exhibit a range of biochemical and physiological effects in animal models. These include analgesia, sedation, and dissociation. It has also been shown to have neuroprotective effects, which could make it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that it can be difficult to administer in vivo due to its low solubility in water.

Future Directions

There are several potential future directions for research on (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that it can produce rapid and sustained antidepressant effects in animal models, and clinical trials in humans are currently underway. Another area of interest is its neuroprotective effects, which could make it a promising compound for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone and its potential applications in other areas of neuroscience research.

Synthesis Methods

(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone can be synthesized using a multi-step process involving the reaction of 2-methyl-8-quinolinecarboxaldehyde with various reagents. The final step involves the reaction of the resulting intermediate with phenylmagnesium bromide to form the desired product. This synthesis method has been successfully used by researchers to produce (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone in high yields.

Scientific Research Applications

(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit NMDA receptor antagonism, which is a mechanism of action shared by other drugs such as ketamine. This makes (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone a promising compound for the study of neuroplasticity and the treatment of conditions such as depression and anxiety.

properties

IUPAC Name

[4-[(2-methylquinolin-8-yl)oxymethyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2/c1-17-10-13-19-8-5-9-22(23(19)25-17)27-16-18-11-14-21(15-12-18)24(26)20-6-3-2-4-7-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPJLZIOWQTIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(2-Methylquinolin-8-yl)oxymethyl]phenyl]-phenylmethanone

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